molecular formula C15H19NS B12069078 {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B12069078
M. Wt: 245.4 g/mol
InChI Key: XDIURJRWQWRLQF-UHFFFAOYSA-N
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Description

{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine: is a complex organic compound that features a thiophene ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a substituted benzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation techniques.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like Pd/C and hydrogen gas are typical for hydrogenation reactions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring and phenyl group allow for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure.

    Phenyl derivatives: Compounds such as benzylamine and phenethylamine have similar phenyl and amine functionalities.

Uniqueness: What sets {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine apart is the combination of the thiophene ring with a substituted phenyl group and an isopropylamine moiety. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

IUPAC Name

N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C15H19NS/c1-11(2)16-9-13-5-4-12(3)8-15(13)14-6-7-17-10-14/h4-8,10-11,16H,9H2,1-3H3

InChI Key

XDIURJRWQWRLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2

Origin of Product

United States

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